N,N'-diacetylchitobiose
N,N'-diacetylchitobiose
N,N'-diacetylchitobiose is the N,N'-diacetylated derivative of chitobiose, but with no stereodesignation for the anomeric carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a beta-D-glucosaminyl-(1->4)-D-glucosamine.
N,N'-diacetylchitobiose is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
N,N'-diacetylchitobiose is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
35061-50-8
VCID:
VC20750823
InChI:
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)
SMILES:
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O
Molecular Formula:
C16H28N2O11
Molecular Weight:
424.40 g/mol
N,N'-diacetylchitobiose
CAS No.: 35061-50-8
Cat. No.: VC20750823
Molecular Formula: C16H28N2O11
Molecular Weight: 424.40 g/mol
* For research use only. Not for human or veterinary use.

Description | N,N'-diacetylchitobiose is the N,N'-diacetylated derivative of chitobiose, but with no stereodesignation for the anomeric carbon atom. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a beta-D-glucosaminyl-(1->4)-D-glucosamine. N,N'-diacetylchitobiose is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available. |
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CAS No. | 35061-50-8 |
Molecular Formula | C16H28N2O11 |
Molecular Weight | 424.40 g/mol |
IUPAC Name | N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |
Standard InChI Key | CDOJPCSDOXYJJF-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
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